5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is a compound that features both fluorine and methoxy functional groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXCAIKJZRZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685758 | |
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-90-1 | |
| Record name | 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its fluorinated groups make it useful in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It finds applications in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways . The methoxy group can also participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar compounds include other fluorinated phenols and methoxy-substituted phenols. What sets 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol apart is the combination of both fluorine and methoxy groups, which confer unique chemical and biological properties. For instance, compounds like 2-fluoro-5-methoxyphenol or 3-trifluoromethylphenol lack the combined effects of both functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
